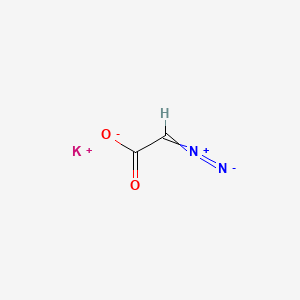

Potassium diazoacetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

189457-96-3 |

|---|---|

Molecular Formula |

C2HKN2O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

potassium;2-diazoacetate |

InChI |

InChI=1S/C2H2N2O2.K/c3-4-1-2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

InChI Key |

AFCDWXRWJLKTOV-UHFFFAOYSA-M |

SMILES |

C(=[N+]=[N-])C(=O)[O-].[K+] |

Canonical SMILES |

C(=[N+]=[N-])C(=O)[O-].[K+] |

Synonyms |

KDA, potassium potassium diazoacetate |

Origin of Product |

United States |

Mechanistic Investigations of Potassium Diazoacetate Reactivity

Carbene and Metallocarbene Generation from Diazoacetates

The generation of carbenes or their metal-stabilized analogues, metallocarbenes, is the primary step in the utilization of diazoacetates in organic synthesis. The method of generation significantly influences the properties and reactivity of the resulting carbene intermediate.

Thermal Decomposition Pathways and Intermediate Characterization

The thermal decomposition of diazo compounds like potassium diazoacetate proceeds through the expulsion of molecular nitrogen (N₂) to generate a carbene intermediate. This process is a unimolecular reaction where the rate-determining step is the cleavage of the C-N bond. beilstein-journals.org The stability of diazo compounds is highly dependent on the substituents attached to the diazo carbon. beilstein-journals.orgacs.org

The thermal decomposition of diazoacetates generally follows first-order kinetics. beilstein-journals.org The primary intermediate formed upon heating is a singlet carbene, which is a highly reactive species with a vacant p-orbital and a pair of non-bonding electrons in an sp²-hybridized orbital. The general mechanism for the thermal decomposition of a diazoacetate is depicted below:

Step 1: Thermal activation of the diazoacetate molecule.

Step 2: Unimolecular extrusion of dinitrogen (N₂) gas.

Step 3: Formation of the corresponding carbene intermediate.

Table 1: General Pathways in Thermal Decomposition of Diazoacetates

| Pathway | Description | Intermediates |

|---|---|---|

| Unimolecular N₂ Extrusion | The primary pathway involving the loss of nitrogen gas to form a carbene. | Singlet Carbene |

| Bimolecular Dimerization | A potential side reaction leading to the formation of azines. | - |

Transition Metal-Catalyzed Decomposition and the Nature of Metallocarbene Intermediates

Transition metals, particularly those from groups 8 to 11, are effective catalysts for the decomposition of diazo compounds. rsc.orgacs.org The use of transition metal catalysts allows for the generation of carbenes under milder conditions than thermal decomposition and provides greater control over the subsequent reactions. The key intermediate in these transformations is a metallocarbene, a species in which the carbene is coordinated to a metal center.

The catalytic cycle for the formation of a metallocarbene from a diazoacetate generally involves the following steps:

Coordination: The diazo compound coordinates to the metal catalyst.

Nitrogen Extrusion: The metal facilitates the cleavage of the C-N bond and the release of N₂.

Metallocarbene Formation: A metal-carbene bond is formed, creating the metallocarbene intermediate.

The nature of the metallocarbene is highly dependent on the metal, its oxidation state, and the ligands surrounding it. For example, rhodium(II) and copper(I) complexes are widely used catalysts for these transformations. rsc.orgnih.govrsc.orgrsc.orgrsc.org The metallocarbene intermediate is electrophilic and can react with a variety of nucleophiles. nih.gov The metal center modulates the reactivity of the carbene, often leading to higher selectivity in subsequent reactions compared to the free carbene.

Table 2: Common Transition Metal Catalysts for Diazoacetate Decomposition

| Metal Catalyst | General Features |

|---|---|

| Rhodium(II) Carboxylates | Highly efficient for a wide range of carbene transfer reactions. |

| Copper(I) and Copper(II) Complexes | Cost-effective and versatile catalysts for cyclopropanation and other reactions. nih.gov |

| Iron Porphyrins | Biocompatible catalysts that can mimic the reactivity of heme enzymes. oup.com |

Photochemical Generation of Carbenes and Spin State Control

Photolysis provides another method for the generation of carbenes from diazoacetates. icm.edu.plnih.govrsc.org Upon absorption of light, the diazo compound is excited to a higher energy state, which then undergoes decomposition with the loss of N₂ to form a carbene. Direct photolysis of diazo compounds typically generates singlet carbenes. rochester.edu

The spin state of the carbene, either singlet or triplet, has a profound impact on its reactivity. Singlet carbenes generally undergo concerted reactions, such as stereospecific cyclopropanation. Triplet carbenes, on the other hand, behave as diradicals and tend to react in a stepwise manner.

The spin state of the generated carbene can be controlled through the use of photosensitizers. In photosensitized decomposition, a sensitizer (B1316253) molecule absorbs the light and then transfers the energy to the diazo compound, promoting it to an excited triplet state. This excited triplet diazo compound then decomposes to form a triplet carbene. This allows for control over the reaction pathway and the stereochemical outcome of subsequent transformations.

Uncatalyzed Reactivity and Characterization of Reaction Intermediates

In the absence of a catalyst, the reactivity of this compound is primarily dictated by its thermal stability and its inherent nucleophilic or electrophilic character. While diazo compounds are often used as carbene precursors, they can also participate in reactions without the explicit generation of a free carbene.

One notable example of the uncatalyzed reactivity of this compound is its ability to induce mutations in DNA. nih.gov this compound, as a stable form of nitrosated glycine (B1666218), can react with DNA to form adducts, leading to mutations. nih.gov This reactivity highlights the potential for the diazoacetate anion to act as a reactive species even under physiological conditions. The reaction likely proceeds through the formation of a reactive electrophile that can alkylate nucleophilic sites on DNA bases.

The characterization of reaction intermediates in uncatalyzed reactions of diazoacetates is challenging due to their transient nature. Spectroscopic techniques such as NMR can sometimes be used to detect stable intermediates or products of trapping experiments. rsc.org However, for highly reactive species, computational methods are often employed to elucidate the reaction mechanism and the structure of intermediates.

Mechanistic Pathways of Carbene/Carbenoid-Induced Transformations

Once generated, carbenes and metallocarbenes derived from this compound can undergo a variety of synthetically useful transformations. One of the most important of these is the cyclopropanation of unsaturated substrates.

Cyclopropanation Reactions with Unsaturated Substrates

Cyclopropanation is a reaction in which a carbene or carbenoid adds across a double or triple bond to form a cyclopropane (B1198618) or cyclopropene (B1174273) ring, respectively. icm.edu.plnih.govrochester.edurochester.edubohrium.comnih.govresearchgate.netacs.org The mechanism of cyclopropanation depends on whether a free carbene or a metallocarbene is the reactive intermediate.

Free Carbene Cyclopropanation: Singlet carbenes, generated from direct photolysis or thermal decomposition, typically add to alkenes in a concerted, stereospecific manner. nih.gov This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. Triplet carbenes, on the other hand, add in a stepwise fashion through a diradical intermediate, which can lead to a loss of stereospecificity.

Metallocarbene Cyclopropanation: In transition metal-catalyzed cyclopropanation, the metallocarbene is the key reactive species. The reaction is believed to proceed through a concerted but asynchronous transition state. rsc.org The alkene attacks the electrophilic carbene carbon of the metallocarbene, leading to the formation of the cyclopropane ring and regeneration of the metal catalyst. The stereoselectivity of these reactions can often be controlled by the use of chiral ligands on the metal catalyst.

The general mechanism for a metal-catalyzed cyclopropanation of an alkene with a diazoacetate is as follows:

Formation of the metallocarbene intermediate (as described in 3.1.2).

Approach of the alkene to the metallocarbene.

Nucleophilic attack of the alkene π-bond on the carbene carbon.

Formation of the cyclopropane ring and dissociation of the catalyst.

Table 3: Comparison of Cyclopropanation Mechanisms

| Reactive Intermediate | Mechanism | Stereochemistry |

|---|---|---|

| Singlet Carbene | Concerted | Stereospecific |

| Triplet Carbene | Stepwise (Diradical) | Non-stereospecific |

X-H Insertion Reactions (C-H, O-H, N-H, Si-H, S-H)

Metal-catalyzed X-H insertion reactions of diazo compounds are powerful transformations for forming new C-X bonds. researchgate.net These reactions involve the formal insertion of a carbene, generated from the diazoacetate, into a C-H, O-H, N-H, Si-H, or S-H bond. researchgate.netresearchgate.net

The functionalization of C-H bonds via carbene insertion is a highly atom-economical method for forming C-C bonds. The regioselectivity of this reaction is a critical aspect and is often directed by the electronic and steric properties of the substrate and catalyst.

Rhodium(III)-catalyzed C-H activation has been employed for the regioselective alkylation of indoles with diazo compounds. mdpi.com This method allows for the selective functionalization at the C2 position of the indole (B1671886) ring. The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the indole and the diazo partner, affording the desired products in good to excellent yields. mdpi.com A proposed mechanism involves the direct cleavage of the C2-H bond by the Rh(III) species to form a five-membered rhodacyclic intermediate, which then reacts with the diazo compound. mdpi.com

Cobalt-catalyzed C-H activation has enabled a regioselective 1,3-difunctionalization of vinyl diazo esters. rsc.org This cascade reaction involves C-H activation, carbene migratory insertion, and a radical addition, forming C-C and C-O bonds in a single pot. rsc.org

Photochemical methods have also been developed for C-H insertion. The reaction of aryl-substituted redox-active diazoacetates with cycloalkanes under blue light irradiation leads to C-H insertion products in good yields. acs.org This reaction is general for a variety of cycloalkanes, including adamantane. acs.org

The insertion of carbenes into O-H and N-H bonds is a common and efficient reaction. Mechanistic studies, particularly on the blue light-driven O-H functionalization of alcohols with aryldiazoacetates, have provided significant insight into the process. nih.gov

Computational and experimental studies have demonstrated that this photochemical transformation proceeds through the generation of a free singlet carbene intermediate from the photolysis of the diazoacetate. nih.govresearchgate.net This carbene then reacts with the alcohol. The acidity of the alcohol plays a crucial role; a pre-organization step involving a hydrogen-bonding complex between the alcohol and the diazoacetate is often involved. nih.govresearchgate.net After photoexcitation, this complex can undergo a protonation-substitution reaction to yield the formal O-H insertion product. researchgate.net For less acidic alcohols, the reaction still proceeds via the carbene intermediate, which adds across the O-H bond. nih.gov

In the case of N-H insertion, enantioselective copper-catalyzed reactions have been developed using chiral silanol-based ligands. researchgate.net Density functional theory (DFT) calculations support the role of the silanol (B1196071) as a chelating group in the active copper-carbene complex. researchgate.net Mechanistic studies using Hammett plots have indicated a change in mechanism for anilines with strongly electron-withdrawing groups, which can act as achiral proton-shuttle catalysts, leading to a decrease in enantioselectivity. researchgate.net

Aldol-Type and Homologation Reactions

Diazoacetates are versatile reagents in aldol-type reactions, where they act as enolate equivalents to react with carbonyl compounds, and in homologation reactions, which involve the insertion of a methylene (B1212753) group into a carbon-carbonyl bond. researchgate.net

The addition of diazo compounds to ketones, often promoted by Lewis acids, can lead to homologated ketones through a one-carbon ring expansion for cyclic ketones. researchgate.net This reaction is a key step in the synthesis of various complex molecules. researchgate.net Aldol-type condensation of aldehydes with ethyl diazoacetate, promoted by various bases, yields β-hydroxy-α-diazocarbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.orgresearchgate.net

To overcome the often unfavorable equilibrium of the base-catalyzed aldol (B89426) reaction of diazoacetates, an in situ trapping of the resulting alkoxide is employed. acs.org A particularly mild and efficient method is the catalytic O-silylative aldol reaction.

A combination of a carboxylate salt catalyst, such as tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), and a mild silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) facilitates the reaction between aldehydes and ethyl diazoacetate. acs.orgorganic-chemistry.orgnih.gov The reaction proceeds rapidly at ambient temperature, affording O-silylated aldol products in good to excellent yields. nih.govacs.org A significant advantage of this method is that the acetamide (B32628) byproducts can often be removed by simple filtration, avoiding the need for chromatographic purification. acs.orgnih.gov

The proposed catalytic cycle involves the base catalyst generating an enolate from the diazoacetate, which then reacts with the aldehyde. nih.gov This aldol step is believed to be reversible, but it is followed by an essentially irreversible silylation step, which drives the reaction to completion. acs.orgnih.gov The reaction is accelerated by electron-withdrawing groups on the aldehyde. acs.org The conditions are mild enough to preserve the enantiomeric purity of sensitive aldehydes. nih.gov This catalytic system represents a rapid, high-yielding, and purification-friendly approach to diazoacetate aldol reactions. organic-chemistry.org

Table 2: Substrate Scope of TMAP-Catalyzed O-Silylative Aldol Reaction

| Aldehyde | Product | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethyl 2-diazo-3-((trimethylsilyl)oxy)-3-phenylpropanoate | 5 | 96 | nih.gov |

| 4-Methoxybenzaldehyde | Ethyl 2-diazo-3-(4-methoxyphenyl)-3-((trimethylsilyl)oxy)propanoate | 25 | 95 | nih.gov |

| 4-Chlorobenzaldehyde | Ethyl 2-diazo-3-(4-chlorophenyl)-3-((trimethylsilyl)oxy)propanoate | 5 | 96 | nih.gov |

| 2-Naphthaldehyde | Ethyl 2-diazo-3-(naphthalen-2-yl)-3-((trimethylsilyl)oxy)propanoate | 5 | 97 | nih.gov |

| Cyclohexanecarbaldehyde | Ethyl 3-cyclohexyl-2-diazo-3-((trimethylsilyl)oxy)propanoate | 5 | 90 | nih.gov |

| (S)-2-phenylpropanal | Ethyl (R)-2-diazo-3-((trimethylsilyl)oxy)-4-phenylpentanoate | 5 | 91 (91:9 dr) | nih.gov |

Ring Expansion and Homologation Methodologies

Diazo compounds, including this compound, are valuable reagents for one-carbon homologation, a process that extends a carbon chain by a single carbon atom. researchgate.net This reactivity is particularly useful for the ring expansion of cyclic ketones, providing access to larger, more complex ring systems which are pivotal in the synthesis of diverse molecular scaffolds. researchgate.netresearchgate.net The fundamental process involves the formal insertion of a diazoalkyl carbon into a carbon-carbon bond adjacent to a carbonyl group, driven by a 1,2-addition and subsequent rearrangement. orgsyn.org

A classic example of this transformation is the Buchner ring expansion, where a carbene, generated from a diazoacetate, adds to an aromatic ring in a (2+1) cycloaddition to form a cyclopropane intermediate. nih.gov This intermediate then undergoes an electrocyclic ring-opening to yield an expanded seven-membered ring system. nih.gov The choice of diazo compound is critical for the reaction's success and selectivity between ring expansion and other pathways like C-H alkylation. nih.gov While this reaction is well-established, conventional methods often have drawbacks, but metal-mediated variants have become a standard for preparing these larger ring structures from aromatic substrates. nih.gov

The homologation of ketones with diazo compounds serves as an efficient method for synthesizing α-functionalized carbonyl compounds. researchgate.netresearchgate.net This strategy can be applied to both acyclic ketones, resulting in chain extension, and cyclic ketones, leading to ring expansion. researchgate.net

Table 1: Examples of Homologation and Ring Expansion Reactions

| Substrate Type | Diazo Reagent | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Cyclic Ketones | Diazoacetates | Ring-Expanded β-Keto Esters | One-carbon ring expansion | researchgate.net |

| Aldehydes | Diazoacetates | β-Keto Esters | One-carbon chain extension | researchgate.net |

| Benzenoid Aromatics | Ethyl Diazoacetate | Heptatriene Derivatives | Buchner Ring Expansion | nih.gov |

| Azulenes | Diazo Oxime Ether | 6,7-Fused Bicyclic Product | Selective Ring Expansion | nih.gov |

Roskamp Homologation and its Catalytic Variants

The Roskamp homologation, first reported in 1989, is a selective and mild method for synthesizing β-keto esters from the reaction of aldehydes with α-diazocarbonyl compounds like this compound. scilit.comresearchgate.net The reaction is typically catalyzed by a Lewis acid, such as tin(II) chloride (SnCl₂), which activates the aldehyde for nucleophilic attack. researchgate.netmdpi.com

The mechanism involves the nucleophilic addition of the diazoacetate to the Lewis acid-activated aldehyde, forming a tetrahedral intermediate. mdpi.com This is followed by a rapid 1,2-hydride rearrangement, which expels dinitrogen gas and yields the β-keto ester product. mdpi.com The diazoacetate's structure, with a negative charge adjacent to the diazo group and stabilization from the carbonyl, facilitates this nucleophilic behavior. mdpi.com

Significant advancements have been made in developing catalytic and asymmetric versions of this reaction. scilit.com The Roskamp–Feng reaction, for example, employs a chiral N,N′-dioxide-scandium(III) Lewis acid complex to achieve high enantioselectivity. researchgate.netmdpi.com This catalytic asymmetric variant allows for the synthesis of optically active α-alkyl-β-keto esters with excellent yields and stereocontrol under mild conditions, using as little as 0.05 mol% of the catalyst. researchgate.net The development of such catalytic systems has expanded the utility of the Roskamp reaction for addressing complex synthetic challenges. researchgate.netscilit.com

Table 2: Catalytic Variants of the Roskamp Homologation

| Catalyst System | Aldehyde Substrate | Diazo Reagent | Key Feature | Reference |

|---|---|---|---|---|

| SnCl₂ (10 mol%) | Various Aldehydes | Ethyl Diazoacetate | Original Lewis acid catalysis | mdpi.com |

| Chiral N,N′-dioxide-Sc(OTf)₃ | Aromatic Aldehydes | α-Alkyl-α-diazoesters | High enantioselectivity (up to 98% ee) | researchgate.netsemanticscholar.org |

| Chiral Oxazaborolidinium Ion | Aldehydes | Silyl Diazoalkane | Synthesis of enantioenriched α-silyl ketones | researchgate.net |

| Molybdenum(VI) Dichloride Dioxide | Aldehydes | Ethyl Diazoacetate | C-H insertion methodology | mdpi.com |

[3+2] Cycloaddition Reactions of Diazoacetates

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful ring-forming reaction where a 1,3-dipole reacts with a dipolarophile to create a five-membered ring. wikipedia.org Diazo compounds, including this compound, are quintessential 1,3-dipoles for this transformation. wikipedia.orgresearchgate.netrsc.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles. wikipedia.org The diazo group's electronic structure allows it to react readily with various π-systems, making it a versatile tool in synthetic chemistry. researchgate.netresearchgate.net

Reactivity with Diverse Dipolarophiles

Diazoacetates exhibit reactivity with a wide range of dipolarophiles, which are typically molecules containing a double or triple bond, such as alkenes and alkynes. wikipedia.orgresearchgate.netorganicreactions.org The rate and selectivity of the cycloaddition are influenced by the electronic properties of both the diazo compound and the dipolarophile. nih.gov Electron-deficient diazo compounds like diazoesters and diazoamides typically undergo inverse-electron-demand cycloadditions. researchgate.net

The reaction kinetics can be finely tuned; for example, electron-deficient alkenes such as ethyl acrylate (B77674) react faster with diazoacetamides than their alkyne counterparts like ethyl propiolate. nih.gov This difference in reactivity is attributed to a smaller distortion energy required for the alkene to achieve the transition state geometry. nih.gov The reactivity of the diazo group can be significantly enhanced in polar-protic solvents, providing another layer of control over the reaction. researchgate.net This tunable reactivity allows for chemoselective reactions, where a diazo group can react in the presence of other functional groups, such as an azide (B81097). nih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Aziridines)

The [3+2] cycloaddition of diazoacetates is a primary route for the synthesis of nitrogen-containing heterocycles. rsc.org The specific heterocycle formed depends on the nature of the dipolarophile.

Pyrazoles and Pyrazolines: The reaction of a diazoacetate with an alkene yields a pyrazoline, which can subsequently be oxidized to the aromatic pyrazole (B372694). acs.org When an alkyne is used as the dipolarophile, the pyrazole ring is formed directly in a single step. researchgate.netnih.gov This method is a highly efficient and widely used strategy for constructing the pyrazole core, a common motif in pharmaceuticals and agrochemicals. rsc.orgnih.gov

Triazoles: While less common via direct cycloaddition with standard dipolarophiles, substituted triazoles can be synthesized. For instance, a silver-catalyzed cycloaddition between diazoacetates and aryl diazonium salts can regioselectively produce triazole derivatives. semanticscholar.org

Aziridines: The formation of aziridines from diazo compounds typically proceeds through the reaction of a derived carbene with an imine, which is mechanistically distinct from a [3+2] cycloaddition but represents another important facet of diazoacetate reactivity.

Table 3: Heterocycle Formation via [3+2] Cycloaddition

| Dipolarophile | Intermediate Product | Final Product | Reaction Type | Reference |

|---|---|---|---|---|

| Alkenes (e.g., Styrene) | Pyrazoline | Pyrazole (after oxidation) | 1,3-Dipolar Cycloaddition | acs.org |

| Alkynes (e.g., Phenylacetylene) | N/A | Pyrazole | 1,3-Dipolar Cycloaddition | nih.govsemanticscholar.org |

| Aryl Diazonium Salts | N/A | Tetrazole | Silver-Catalyzed Cycloaddition | semanticscholar.org |

| Nitroalkenes | Cycloadduct | Fused Pyrazole | 1,3-Dipolar Cycloaddition | thieme-connect.com |

Wolff Rearrangement and Analogous Rearrangement Processes

The Wolff rearrangement is a defining reaction of α-diazocarbonyl compounds, including this compound. wikipedia.org It involves the conversion of the diazocarbonyl compound into a highly reactive ketene (B1206846) intermediate through the elimination of dinitrogen gas and a concomitant 1,2-rearrangement. wikipedia.orgchem-station.comlibretexts.org This transformation can be induced by thermal, photochemical, or metal-catalyzed conditions. wikipedia.orgorganic-chemistry.org Silver(I) oxide is a commonly used catalyst that significantly lowers the required reaction temperature compared to the thermal process. wikipedia.orgjk-sci.com

The mechanism of the rearrangement has been extensively studied and can proceed through either a concerted pathway, where nitrogen loss and the 1,2-shift occur simultaneously, or a stepwise pathway involving the formation of an α-ketocarbene intermediate. chem-station.comlibretexts.orgorganic-chemistry.org

The synthetic utility of the Wolff rearrangement stems from the diverse reactivity of the ketene intermediate. wikipedia.org Ketenes are readily trapped by nucleophiles such as water, alcohols, and amines to generate carboxylic acids, esters, and amides, respectively. wikipedia.orgchem-station.com This trapping reaction is the foundation of the Arndt-Eistert synthesis, a valuable method for the one-carbon homologation of carboxylic acids. chem-station.comorganic-chemistry.org In this sequence, a carboxylic acid is converted to an α-diazo ketone, which then undergoes the Wolff rearrangement; trapping the resulting ketene with water produces a carboxylic acid that is one methylene group longer than the starting material. wikipedia.orglibretexts.org When performed on cyclic diazo ketones, the Wolff rearrangement results in a useful ring-contraction reaction. chem-station.comjk-sci.com

Other Notable Transformations: Olefination, Ylide Formation, and Rearrangements

Beyond the major reaction pathways, the carbene or carbenoid generated from this compound can participate in several other important transformations.

Olefination: Diazoacetates can be used to convert aldehydes into alkenes. In a reaction analogous to the Wittig olefination, aldehydes react with ethyl diazoacetate in the presence of triphenylphosphine (B44618) and an iron(IV)-corrole complex catalyst to afford olefins. thieme-connect.com This provides an alternative to traditional phosphorus ylide-based methods.

Ylide Formation: The reaction of carbenes generated from diazoacetates with Lewis bases containing heteroatoms (N, O, S) leads to the formation of ylides. logobook.kz These ylide intermediates are often unstable and undergo rapid subsequent rearrangements. For instance, the reaction with an oxetane (B1205548) can produce an oxonium ylide, which then rearranges via a semanticscholar.orgwikipedia.org-Stevens rearrangement to form a tetrahydrofuran (B95107) derivative. logobook.kz Similarly, reactions with amines or sulfides can form ammonium (B1175870) or sulfonium (B1226848) ylides, which can undergo semanticscholar.orgwikipedia.org-Stevens or wikipedia.orgorganic-chemistry.org-Sommelet-Hauser rearrangements. logobook.kz

Rearrangements: The carbene intermediates derived from diazoacetates are prone to various rearrangements beyond the Wolff pathway. Depending on the substrate and reaction conditions, 1,2-hydride or 1,2-alkyl shifts can occur. thieme-connect.comacs.org For example, reacting diazoacetates with ketones and aliphatic aldehydes in the presence of a Brønsted acid catalyst can produce a range of β-oxo-esters through selective 1,2-aryl or 1,2-hydride migrations. thieme-connect.com

Table 4: Summary of Other Transformations

| Transformation | Reactants | Key Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| Olefination | Aldehyde, Diazoacetate, PPh₃ | Metallo-carbene | Alkene | thieme-connect.com |

| Ylide Formation/Rearrangement | Oxetane, Diazoacetate | Oxonium Ylide | Tetrahydrofuran | logobook.kz |

| 1,2-Rearrangement | Ketone, Diazoacetate | Carbene | β-Oxo-ester | thieme-connect.com |

| C-H Insertion | Alkane, Diazoacetate | Carbene | Ester | acs.org |

Catalytic Systems in Potassium Diazoacetate Chemistry

Transition Metal Catalysis for Diazoacetate Transformations

A variety of transition metals, including rhodium, copper, gold, ruthenium, iridium, and iron, have been successfully employed to catalyze reactions of diazoacetates. acs.orgresearchgate.net These metals, typically in the form of complexes with specific ligands, can modulate the reactivity of the diazo compound, enabling a range of transformations such as cyclopropanation, C-H insertion, and ylide formation. researchgate.net The catalytic cycle generally begins with the coordination of the diazoacetate to the metal center, followed by the extrusion of dinitrogen gas to generate a metal carbene or carbenoid species. wikipedia.org This intermediate then reacts with a substrate, such as an alkene or an aromatic ring, to form the desired product and regenerate the catalyst. wikipedia.orgwikipedia.org

Dirhodium(II) complexes, particularly paddlewheel carboxylates and carboxamidates, are among the most effective and widely used catalysts for reactions involving diazoacetates. researchgate.netwikipedia.org These catalysts are known for their ability to promote a diverse range of transformations with high levels of control over the reaction's outcome. The nature of the bridging ligands on the dirhodium center significantly influences the catalyst's electrophilicity and, consequently, its reactivity and selectivity. researchgate.net For instance, more electron-withdrawing ligands increase the catalyst's reactivity.

The chemoselectivity of dirhodium(II)-catalyzed reactions of diazoacetoacetates can be finely tuned. utsa.edu Depending on the substrate and the specific rhodium catalyst used, reactions such as C-H insertion and aromatic substitution can be favored. utsa.edu For example, reactions of certain diazo-acetoacetates catalyzed by dirhodium carboxylates can lead to the formation of highly substituted cyclopentane (B165970) derivatives through C-H insertion. utsa.edu In other cases, aromatic substitution products are obtained. utsa.edu

Stereocontrol is a hallmark of dirhodium(II) catalysis. In reactions of ethyl diazoacetate with aryl aldehydes, dirhodium(II) catalysts facilitate the formation of 1,3-dioxolanes through the intermediacy of carbonyl ylides. nih.gov The diastereoselectivity of this process can be dependent on the catalyst, with dirhodium(II) carboxamidates often providing higher yields than the corresponding carboxylates. nih.gov By carefully selecting the diazoacetate and the dirhodium catalyst, it is possible to achieve high levels of diastereocontrol, in some cases producing only a single diastereomer. nih.gov

Table 1: Selected Dirhodium(II) Catalysts and Their Applications in Diazoacetate Chemistry

| Catalyst | Reaction Type | Substrate Example | Product Type | Key Observation |

| Dirhodium(II) acetate (B1210297) | C-H Insertion | Diazo-acetoacetate | Cyclopentane derivative | Efficient C-H insertion to form five-membered rings. utsa.edu |

| Dirhodium(II) triphenylacetate | Aromatic Substitution | Diazo-acetoacetate with a phenyl group | Aromatic substitution product | Favors aromatic substitution over other pathways. utsa.edu |

| Dirhodium(II) carboxamidates | Carbonyl Ylide Formation | Ethyl diazoacetate and p-nitrobenzaldehyde | 1,3-Dioxolane | Higher yields and catalyst-dependent diastereocontrol. nih.gov |

Copper complexes, in both the +1 and +2 oxidation states, serve as versatile and cost-effective catalysts for diazoacetate transformations. researchgate.net Copper-catalyzed reactions of diazo compounds generate copper carbene intermediates that can participate in a variety of synthetic applications, including cyclopropanation and insertions into X-H bonds (where X can be N, O, S, etc.). researchgate.net The development of chiral ligands for copper has enabled significant progress in asymmetric catalysis, leading to the enantioselective synthesis of valuable organic molecules.

The synthetic utility of copper catalysis is broad. For example, copper(II) acetate, in combination with an appropriate oxidizing system, can be used in the synthesis of quinazoline (B50416) alkaloids. nih.govresearchgate.net While this specific example does not directly involve potassium diazoacetate, it highlights the capability of copper catalysts in related synthetic transformations. In the context of diazo chemistry, copper catalysts are well-known to promote the cyclopropanation of alkenes with ethyl diazoacetate. researchgate.net

Recent advancements have focused on improving the selectivity and efficiency of copper-catalyzed reactions. researchgate.net Novel transformations, such as copper-catalyzed cross-couplings of diazo compounds, have emerged as powerful methods for forming carbon-carbon bonds. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions

| Catalyst System | Reaction Type | Substrates | Product |

| Copper(I) with chiral ligands | Asymmetric Cyclopropanation | Alkene and Ethyl Diazoacetate | Chiral Cyclopropane (B1198618) |

| Copper(II) acetate / O₂ / Acetic Acid | Oxidation | Ring-fused aminals | Dihydroquinazolines nih.govresearchgate.net |

Gold(I) catalysis has emerged as a powerful tool in organic synthesis, often exhibiting unique reactivity compared to other transition metals. While the direct application of gold catalysts with this compound is less documented in the provided sources, mechanistic studies of related gold-catalyzed reactions provide valuable insights. A key mechanistic question in gold catalysis is whether reactions proceed through an "inner-sphere" or "outer-sphere" pathway.

In an inner-sphere mechanism, the substrate directly coordinates to the gold center before the key bond-forming step. In contrast, an outer-sphere mechanism involves the reaction of a substrate with a gold-activated species without direct coordination to the metal. For instance, in the gold(I)-catalyzed hydroamination of alkynes, experimental evidence supports an outer-sphere mechanism. nih.gov Investigations into gold(I)-catalyzed alkyne hydroarylation have also shed light on the intricate role of ligands and counterions in the catalytic cycle. researchgate.netmdpi.com The electronic and steric properties of the neutral ligand attached to the gold center can significantly influence the catalytic activity. mdpi.com

Understanding these mechanistic principles is crucial for the rational design of new gold-catalyzed transformations, potentially including those involving diazoacetates. The choice of ligands and reaction conditions can be tailored to favor a specific pathway, thereby controlling the selectivity and efficiency of the reaction.

Ruthenium complexes have proven to be effective catalysts for a variety of carbene transfer reactions using diazoacetates. nih.gov These reactions include intermolecular and intramolecular cyclopropanation, as well as C-H insertion. nih.gov Ruthenium porphyrin complexes, for example, can catalyze the cyclopropanation of styrenes with ethyl diazoacetate in good yields. nih.gov

A significant area of research in ruthenium catalysis is the development of asymmetric transformations. Chiral ruthenium-phenyloxazoline (Ru-Pheox) complexes have been successfully used for the asymmetric cyclopropanation of olefins with diazoacetates. hueuni.edu.vn The stereoselectivity of these reactions can be influenced by the steric properties of both the diazoacetate and the catalyst's ligands. hueuni.edu.vn

Table 3: Ruthenium-Catalyzed Carbene Transfer Reactions

| Catalyst | Reaction Type | Substrate | Product | Key Feature |

| Ruthenium(II) glycosylated porphyrin | Intermolecular Cyclopropanation | 4-substituted styrenes and Ethyl Diazoacetate | Cyclopropane | Active in aqueous media. nih.gov |

| Ru(TTP)(CO) | Intramolecular C(sp³)-H Insertion | Alkyl diazomethanes | Tetrahydrofurans and Pyrrolidines | High yields and diastereoselectivity. nih.gov |

| Ruthenium-phenyloxazoline (Ru-Pheox) | Asymmetric Cyclopropanation | Olefins and N-hydroxyphthalimide diazoacetate | Chiral Cyclopropane | Enables the synthesis of highly enantiomerically enriched cyclopropanes. nih.govdiva-portal.org |

Iridium catalysis has become a prominent method for the regioselective functionalization of C-H bonds, a transformation of significant importance in organic synthesis. diva-portal.orgamanote.com Iridium(III) complexes, in particular, have been developed for the enantioselective insertion of carbenes derived from diazoacetates into C-H bonds. nih.gov This approach allows for the direct conversion of C-H bonds into new C-C bonds with high levels of stereocontrol.

A family of iridium(III)-bis(imidazolinyl)phenyl and iridium(III)-bis(oxazolinyl)phenyl catalysts has been designed for this purpose. nih.govrsc.org These catalysts can achieve excellent yields and enantioselectivities in the reaction of ethyl diazoacetate with substrates containing activated C-H bonds. rsc.org The ability to tune the electronic and steric properties of the ligands is crucial for optimizing the catalyst's performance. rsc.org

Computational studies have provided insights into the mechanism of these reactions, suggesting that the carbene binds to the iridium center in a specific orientation relative to the other ligands. rsc.org This understanding is vital for explaining the observed stereochemical outcomes and for the future development of more advanced catalysts. rsc.org

The use of iron, an earth-abundant and environmentally benign metal, as a catalyst for organic transformations has garnered significant interest. mdpi.com Iron catalysts have been successfully applied to a range of reactions involving diazo compounds, including cyclopropanation and C-H insertion. researchgate.netthieme-connect.com Although discovered more recently than catalysis by precious metals, iron's ability to easily change oxidation states and act as a Lewis acid makes it a promising catalyst for diazo chemistry. researchgate.net

Iron porphyrin complexes are among the most studied iron-based catalysts for these transformations. researchgate.net They can catalyze the cyclopropanation of olefins with ethyl diazoacetate, although the diastereoselectivity can be variable. researchgate.net Simple iron salts, such as iron(II) triflate (Fe(OTf)₂), have also been shown to be effective catalysts for the insertion of carbenes from α-diazo esters into Si-H bonds. thieme-connect.com

The scope of iron-catalyzed reactions with diazo compounds is continually expanding. thieme-connect.com While challenges remain in achieving the same levels of stereocontrol as with noble metal catalysts, the low cost and low toxicity of iron make it an attractive alternative for sustainable chemical synthesis. mdpi.comresearchgate.net

Metalloporphyrin Catalysts in Diazo Compound Chemistry

Metalloporphyrins have emerged as highly effective catalysts for a multitude of reactions involving diazo compounds. These catalysts, which feature a metal ion coordinated within a porphyrin macrocycle, are adept at promoting the decomposition of diazo compounds to form reactive metallocarbene intermediates. nih.gov This capability allows for a wide range of synthetic transformations, including cyclopropanations, C-H, N-H, O-H, S-H, and Si-H bond insertions, and olefination reactions. nih.govacs.org The versatility of metalloporphyrin catalysts stems from the ability to tune their reactivity and selectivity by modifying the metal center and the peripheral substituents on the porphyrin ring.

The general mechanism for metalloporphyrin-catalyzed reactions of diazo compounds involves the initial reaction of the diazo compound with the metal center to form a metallocarbene. This intermediate is the key reactive species that then participates in the subsequent bond-forming steps. For instance, in cyclopropanation reactions, the metallocarbene transfers the carbene fragment to an olefin to form a cyclopropane ring. nih.gov Similarly, in insertion reactions, the metallocarbene inserts into a C-H or X-H bond.

A variety of metals have been successfully incorporated into porphyrin ligands to create active catalysts for diazo chemistry, including iron (Fe), ruthenium (Ru), osmium (Os), cobalt (Co), rhodium (Rh), and iridium (Ir). nih.govacs.org Notably, catalysts based on abundant and inexpensive metals like iron and cobalt have garnered significant interest. nih.govacs.org The choice of metal can significantly impact the catalyst's performance. For example, chiral cobalt-porphyrin complexes have been shown to catalyze asymmetric radical cyclopropanation of styrenes with diazomalonates, achieving high yields, diastereoselectivities, and enantioselectivities. nih.gov

The catalytic efficiency of metalloporphyrins can be further enhanced by immobilizing them on solid supports or by encapsulating them within micelles, which can be particularly advantageous for reactions in aqueous media. nih.gov The structural modifications of the porphyrin ligand, such as the introduction of chiral substituents, have been instrumental in the development of asymmetric transformations using diazo compounds. nih.gov

Table 1: Examples of Metalloporphyrin-Catalyzed Reactions with Diazo Compounds

| Catalyst | Diazo Compound | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Chiral Co-porphyrin | Diazomalonates | Styrenes | Asymmetric Radical Cyclopropanation | Chiral Cyclopropanes | nih.gov |

| Fe(TPP)Cl | Diazoacetylferrocene | Aminoesters | N-H Insertion | α-Amino-β-ketoesters | nih.gov |

| Cationic iron-porphyrin | Various diazo compounds | Styrene derivatives | Cyclopropanation (in micelles) | Cyclopropanes | nih.gov |

Frustrated Lewis Pair (FLP) Catalysis and Diazoacetate Activation

Frustrated Lewis Pairs (FLPs) represent a more recent development in catalysis, characterized by the combination of a sterically hindered Lewis acid and a Lewis base that are unable to form a classical adduct. nih.gov This "frustration" leaves both the Lewis acidic and basic sites available to interact with and activate substrate molecules. nih.gov While the primary application of FLP chemistry has been in the activation of small molecules like H₂, CO₂, and in hydrogenation and hydroamination reactions, nih.gov their potential in activating diazo compounds is an emerging area of interest.

The fundamental concept of FLP catalysis involves the cooperative action of the Lewis acid and Lewis base on a substrate. For instance, in the activation of H₂, the Lewis base abstracts a proton while the Lewis acid accepts a hydride. youtube.com A similar principle could be envisioned for the activation of diazoacetates, where the Lewis acid could interact with the diazo group, facilitating the release of dinitrogen, while the Lewis base could interact with the α-proton, generating a nucleophilic enolate-type species.

Recent computational studies have suggested a novel stepwise carbene-type pathway for FLP-catalyzed C-H activation of heteroarenes, which could have implications for diazoacetate chemistry. nih.gov This mechanism proposes the formation of a carbene intermediate, a species central to the reactivity of diazo compounds. The ability of FLPs to facilitate carbene transfer reactions would open up new metal-free catalytic approaches for transformations such as cyclopropanation and C-H insertion.

Although direct experimental evidence for FLP-catalyzed activation of this compound is still developing, the conceptual framework of FLP chemistry suggests a promising avenue for future research. The development of FLP systems capable of activating diazoacetates could lead to novel, metal-free catalytic methods for a variety of important organic transformations. bohrium.com

Organocatalysis and Metal-Free Approaches

In the quest for more sustainable and environmentally friendly synthetic methodologies, organocatalysis and other metal-free approaches have gained significant traction. These methods avoid the use of potentially toxic and expensive transition metals, offering a greener alternative for chemical synthesis. In the context of diazoacetate chemistry, several organocatalytic and metal-free systems have been developed to promote a range of transformations.

Carboxylate salts have been identified as effective organocatalysts for certain reactions involving diazoacetates. A notable example is the catalytic O-silylative aldol (B89426) reaction between ethyl diazoacetate and aldehydes. researchgate.netnih.gov In this reaction, a catalytic amount of a carboxylate salt, such as tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), in the presence of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), promotes the formation of O-silylated aldol products in good to excellent yields. researchgate.netnih.govacs.org

The proposed catalytic cycle involves the desilylation of BSA by the carboxylate catalyst, which generates a more basic species that can deprotonate the ethyl diazoacetate to form an enolate. This enolate then adds to the aldehyde in the turnover-limiting step. researchgate.net The resulting alkoxide is subsequently silylated, and the catalyst is regenerated. This methodology is characterized by its mild reaction conditions, rapid reaction times (often completing within minutes at room temperature), and high yields. researchgate.net A key advantage of this system is its tolerance to water and unprotected hydroxyl groups, which can be problematic in other base-catalyzed reactions. researchgate.net

Table 2: Carboxylate-Catalyzed O-Silylative Aldol Reaction of Ethyl Diazoacetate

| Aldehyde | Catalyst | Silylating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | O-silylated aldol products | >90% | researchgate.net |

| Aliphatic Aldehydes | Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | O-silylated aldol products | >90% | researchgate.net |

| Heterocyclic Aldehydes | Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | O-silylated aldol products | >90% | researchgate.net |

Solid acids, such as the clay catalyst Montmorillonite K-10, have proven to be valuable, environmentally benign catalysts for various organic transformations. rsc.orgufsm.br These materials are attractive due to their low cost, ease of handling, and recyclability. sciengine.com In the realm of diazoacetate chemistry, Montmorillonite K-10 has been successfully employed as a catalyst for the highly diastereoselective synthesis of cis-aziridines from the reaction of imines with ethyl diazoacetate. organic-chemistry.org

This solid acid-catalyzed reaction proceeds readily at room temperature and in short reaction times, affording the desired aziridine (B145994) products in very good yields and with excellent stereoselectivity. organic-chemistry.org The mechanism is believed to involve the activation of the imine by the acidic sites on the Montmorillonite K-10 surface, which facilitates the nucleophilic attack of the diazoacetate-derived species. The rigid structure of the catalyst's active sites is thought to play a crucial role in directing the stereochemical outcome of the reaction, favoring the formation of the cis-isomer. organic-chemistry.org This method provides a green and efficient alternative to traditional methods for aziridine synthesis, which often require stoichiometric reagents or metal catalysts and can suffer from poor selectivity. organic-chemistry.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that has found widespread use as a catalyst in a variety of organic transformations. nih.govacs.orgwikipedia.org In the context of diazoacetate chemistry, DBU has been shown to effectively mediate several important reactions.

One notable application of DBU is in the condensation reaction of ethyl diazoacetate with aldehydes. acs.org This reaction, which can be performed in water, leads to the formation of various condensation products. DBU is also utilized in the nucleophilic addition of ethyl diazoacetate to aldehydes to yield β-hydroxy-α-diazoesters. nih.gov This process can be integrated into a continuous flow microreactor setup, allowing for the safe in situ generation and subsequent reaction of the potentially hazardous ethyl diazoacetate. nih.gov

Furthermore, DBU has been employed as a catalyst for the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, providing a one-pot synthesis of pyrazole-5-carboxylates. nih.gov The versatility of DBU as a catalyst stems from its ability to act as a base to deprotonate the diazoacetate, generating a reactive nucleophile, or to facilitate other reaction pathways under mild conditions. acs.org

Photocatalysis and Photoredox Systems in Diazoacetate Chemistry

Photocatalysis and photoredox systems have emerged as powerful tools in modern organic synthesis, enabling a wide range of transformations under mild conditions using visible light as a renewable energy source. elsevierpure.comnih.gov These methods have been successfully applied to the chemistry of diazoacetates, leading to novel and efficient bond-forming reactions.

Visible light can be used to promote the generation of carbene intermediates from diazoacetates, which can then be trapped by various nucleophiles. researchgate.net For instance, the visible-light-promoted reaction of diazoacetates with nitriles leads to the in situ formation of nitrilium ions. acs.org These intermediates can then be trapped by nucleophiles such as benzotriazoles or carboxylic acids to afford N-imidoylbenzotriazoles and diacylglycine esters, respectively, in good to excellent yields. acs.org This photochemical approach avoids the generation of toxic waste and offers a green and practical method for the synthesis of these heterocyclic compounds. acs.org

Photoredox catalysis, which utilizes a photocatalyst that can engage in single-electron transfer processes upon excitation with visible light, has also been employed in diazoacetate chemistry. nih.gov One significant application is the photoredox-catalyzed C-H bond diazomethylation of arenes. nih.gov This reaction generates redox-active aryldiazoacetates, which can then be further functionalized. nih.gov The proposed mechanism involves the oxidative quenching of the excited photocatalyst by a diazo reagent, generating a diazomethyl radical. nih.gov This radical then adds to the aromatic substrate, and subsequent oxidation and deprotonation yield the aryldiazoacetate product. nih.gov

In addition to C-H functionalization, photoredox catalysis has been used to achieve 1,2-difunctionalization of styrenes with diazoacetates. rsc.org In the presence of a photocatalyst, a base such as DABCO, and an oxidant like t-BuOOH, the typical carbene reactivity of the diazoacetate is suppressed, and a 1,2-oxo-alkylation reaction occurs via radical intermediates. rsc.org This method allows for the formation of complex products without the generation of cyclopropane byproducts. rsc.org

The use of visible light in diazoacetate chemistry is not limited to photocatalysis. Direct photolysis of aryldiazoacetates with blue light has been shown to generate free carbenes that can participate in cyclopropanation and C-H insertion reactions. nih.gov This metal-free approach provides a mild and sustainable alternative to traditional thermal or metal-catalyzed methods. nih.gov

Visible Light-Driven Diazoacetate Transformations

The use of visible light to initiate organic reactions has become a significant area of research, offering a greener and more controlled alternative to high-energy UV radiation. In the chemistry of diazoacetates, visible light serves as a mild energy source to trigger the extrusion of nitrogen gas (N₂) and generate highly reactive carbene intermediates. nih.gov This process can be achieved either through direct photolysis of the diazo compound or via photocatalysis. elsevierpure.com

Direct photolysis is possible when the diazoacetate molecule can absorb light in the visible range. rsc.org Upon absorption of a photon, the diazoacetate is promoted to an electronically excited state, which then readily decomposes to form the corresponding carbene. researchgate.net These photochemically generated carbenes are versatile intermediates capable of a wide array of transformations. researchgate.net

Key transformations driven by visible light include:

Cyclopropanation: Carbenes generated from diazoacetates can react with olefins to form cyclopropane rings, a valuable structural motif in organic synthesis. nih.gov

C-H Insertion: A significant reaction is the insertion of the carbene into carbon-hydrogen bonds, allowing for the direct functionalization of alkanes. nih.gov This transformation is a powerful tool for converting simple hydrocarbons into more complex molecules.

X-H Insertion: Carbenes can also insert into other types of X-H bonds, such as O-H bonds in alcohols and N-H bonds in amines, providing straightforward routes to ethers and substituted amines, respectively. rsc.org

Recent advancements have focused on expanding the scope and selectivity of these transformations. nih.gov The reaction conditions are typically mild, often proceeding at room temperature, which helps to preserve sensitive functional groups within the molecules. researchgate.net The choice of solvent can be critical, as some common solvents like dichloromethane (B109758) may react with the generated carbene intermediate. nih.gov

| Transformation Type | Reactant Partner | Product Type | Reference |

| Cyclopropanation | Alkene | Cyclopropane | nih.gov |

| C-H Insertion | Alkane | Functionalized Alkane | nih.gov |

| O-H Insertion | Alcohol | Ether | rsc.org |

| N-H Insertion | Amine | Substituted Amine | rsc.org |

Control of Carbene Spin States through Photochemical Activation

Carbenes are reactive intermediates that can exist in two different electronic spin states: singlet and triplet. nih.gov The spin state of the carbene is critical as it dictates its reaction mechanism and selectivity. nih.gov Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, typically react through concerted, stereospecific pathways (e.g., cheletropic reactions). In contrast, triplet carbenes, which have two unpaired electrons in different orbitals, behave like diradicals and react via stepwise, radical pathways. nih.gov

Photochemical methods provide powerful control over the generation of either singlet or triplet carbenes from diazoacetates. researchgate.net

Direct Photolysis: The irradiation of a diazoacetate with light of an appropriate wavelength typically leads to the extrusion of nitrogen and the initial formation of a singlet carbene. nih.gov This is because the ground state of the diazo compound is a singlet, and photolysis is a spin-conserving process.

Photosensitization: As described in the previous section, using a triplet sensitizer (B1316253) (a dye) allows for energy transfer to the diazoacetate, leading to the formation of a triplet carbene. rsc.org

The ability to selectively generate a specific carbene spin state by choosing the activation method (direct vs. sensitized photolysis) is a significant advantage of photochemistry. chemrxiv.org This control allows chemists to direct the reaction towards a desired outcome. For example, the reaction of a carbene with an alkene can yield a cyclopropane. If a singlet carbene is used, the reaction is often stereospecific. However, a triplet carbene will react in a stepwise manner, which can lead to a mixture of stereoisomers.

Furthermore, the electronic properties of the substituents on the diazoacetate can also influence the energy gap between the singlet and triplet states of the resulting carbene, thereby affecting which spin state is more stable or more readily accessed. nih.govchemrxiv.org

| Photochemical Method | Primary Carbene State | Typical Reactivity |

| Direct Light Irradiation | Singlet Carbene | Concerted, Stereospecific Reactions |

| Dye Photosensitization | Triplet Carbene | Stepwise, Radical-like Reactions |

Applications of Potassium Diazoacetate in Complex Molecule Synthesis

Construction of Carbocyclic Systems, with Emphasis on Cyclopropanes

The reaction of diazoacetates to form carbocyclic systems is a cornerstone of its application in organic synthesis, with a particular emphasis on the construction of cyclopropane (B1198618) rings. The metal-catalyzed decomposition of diazoacetates in the presence of an alkene is a well-established and powerful method for creating these three-membered rings. organicreactions.org This process, known as cyclopropanation, involves the transfer of a carbene moiety to the double bond of the alkene. researchgate.net

Transition metal catalysts, particularly those based on rhodium and copper, are frequently employed to facilitate this transformation. wikipedia.org The reaction mechanism is generally understood to involve the formation of a metal carbene intermediate after the diazo compound reacts with the metal catalyst and expels nitrogen gas. wikipedia.org This metal carbene then reacts with the alkene in a concerted fashion to produce the cyclopropane ring. wikipedia.org The stereochemistry of the starting alkene is typically retained in the product. wikipedia.org

A variety of olefins, including those that are electron-rich, neutral, or electron-poor, can be effectively cyclopropanated using diazoacetates in the presence of rhodium-based catalysts. wikipedia.org Cobalt(II) complexes of chiral porphyrins have also been shown to be effective catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates, leading to the formation of bicyclic structures with high diastereoselectivity and enantioselectivity. nih.gov The general scheme for the transition metal-catalyzed cyclopropanation of an alkene with a diazoacetate is shown below:

A general representation of the metal-catalyzed cyclopropanation of an alkene with a diazoacetate, where M represents a metal catalyst.

A general representation of the metal-catalyzed cyclopropanation of an alkene with a diazoacetate, where M represents a metal catalyst.The intramolecular version of this reaction is a powerful tool for constructing bicyclic systems, which are important intermediates in the synthesis of many biologically active compounds and natural products. nih.gov

Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions with Diazoacetates This table is representative of typical cyclopropanation reactions and may not exclusively feature potassium diazoacetate.

| Catalyst | Alkene Substrate | Diazoacetate | Product | Yield | Reference |

| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | High | rsc.org |

| Cu(acac)₂ | Various olefins | Ethyl diazoacetate | Corresponding cyclopropanes | Good | researchgate.net |

| [Co(P1)] | Allyl α-diazoacetate | (intramolecular) | Bicyclo[3.1.0]hexan-2-one derivative | Good to high | nih.gov |

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Aziridines, Pyrazoles, Triazoles, Oxazoles)

The reactivity of this compound extends beyond carbocycle formation to the synthesis of a wide array of heterocyclic compounds. The diazoacetate can act as a two-carbon building block in cycloaddition reactions or as a carbene precursor for insertions into X-H bonds, followed by cyclization.

Aziridines: Metal-catalyzed reactions of imines with ethyl diazoacetate provide a direct route to aziridines. rsc.orgrsc.org A variety of Lewis acids, including those based on boron, titanium, copper, and zinc, can catalyze this transformation. rsc.org The reaction generally favors the formation of the cis-aziridine diastereomer. rsc.org Asymmetric catalytic methods have also been developed for the synthesis of trisubstituted aziridines from imines and diazo compounds with high diastereo- and enantioselectivities. msu.edu

Pyrazoles: Pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of diazo compounds to alkynes. researchgate.netrsc.org This reaction can often be achieved simply by heating the reactants, and in the case of α-diazocarbonyl compounds, can proceed under solvent-free conditions to afford the pyrazole (B372694) products in high yields. researchgate.net The reaction of α-diazosulfoximines with alkynes bearing electron-withdrawing groups also yields pyrazoles. nih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through a copper-catalyzed three-component reaction involving ethyl diazoacetate, aryl diazonium salts, and nitriles. nih.gov This reaction is thought to proceed through a metal carbene intermediate that reacts with the nitrile to form a nitrile ylide, which then undergoes a [3+2] cycloaddition with the diazonium salt. researchgate.net Another approach involves the visible light-promoted generation of nitrilium ions from diazoacetates and nitriles, which can then be trapped to form triazole precursors. acs.org

Oxazoles: A well-established method for synthesizing oxazoles involves the reaction of amides with diazo compounds. nih.gov This approach, first described by Moody and co-workers, involves a rhodium-catalyzed carbene N-H insertion into the amide, followed by a cyclodehydration step. nih.gov This strategy has been applied in the total synthesis of natural products containing oxazole (B20620) rings. nih.gov

Table 2: Synthesis of Heterocyclic Scaffolds Using Diazoacetates This table provides examples of reactions that are characteristic of diazoacetates in general.

| Heterocycle | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Aziridine (B145994) | Imine, Ethyl diazoacetate | Lewis Acids (e.g., BF₃·OEt₂, Zn(OTf)₂) | Predominantly cis-diastereoselectivity | rsc.org |

| Pyrazole | Alkyne, α-Diazocarbonyl compound | Heat, solvent-free | High yields, good regioselectivity | researchgate.net |

| 1,2,4-Triazole | Ethyl diazoacetate, Aryl diazonium salt, Nitrile | Copper catalyst | Three-component reaction | nih.govresearchgate.net |

| Oxazole | Amide, Diazo compound | Rhodium catalyst | N-H insertion followed by cyclodehydration | nih.gov |

Enabling Transformations for Natural Product Synthesis and Analog Development

The diverse reactivity of this compound makes it a valuable tool in the total synthesis of natural products and the development of their analogs. The ability to stereoselectively construct complex carbocyclic and heterocyclic frameworks is crucial in this field. Intramolecular cyclopropanation reactions of α-diazoacetates, for instance, provide access to bicyclic skeletons that are key intermediates in the synthesis of various biologically active compounds. nih.gov

The synthesis of oxazole-containing natural products has been achieved using strategies that employ diazo compounds. nih.gov For example, in the synthesis of the polyazole peptide antibiotic goadsporin, 5-substituted oxazoles were prepared from the corresponding amino acid amides via an N-H insertion/cyclization strategy with a diazo compound. nih.gov The cyclopropanation of olefins with diazoester reagents is a key reaction for generating the cyclopropane motif found in many natural products and therapeutic agents. caltech.edu

Strategic Building Blocks in Retrosynthetic Analysis and Organic Synthesis

In the context of retrosynthetic analysis, this compound can be considered a versatile C2 synthon. Its ability to participate in a variety of bond-forming reactions allows for the disconnection of complex target molecules into simpler precursors. The diverse applications of diazo compounds in organic synthesis, including cyclopropanations, cycloadditions, and insertion reactions, make them powerful reagents for strategic bond constructions. thieme-connect.com

The diazo group's rich and tunable reactivity has kept it at the forefront of organic chemistry research. researchgate.net Its utility as a building block is evident in its application for the formation of a wide range of carbocyclic and heterocyclic compounds.

Ring Expansion and Homologation Strategies for Skeletal Diversity

This compound is a key reagent in ring expansion and homologation reactions, which are powerful strategies for increasing molecular complexity and achieving skeletal diversity. The homologation of ketones with diazo compounds is a classic method for synthesizing one-carbon chain-extended acyclic ketones or ring-expanded cyclic ketones. researchgate.netresearchgate.net

The Buchner ring expansion is a well-known reaction that utilizes a diazoacetate to expand an aromatic ring. wikipedia.org The reaction proceeds in two steps: first, a carbene generated from the diazoacetate cyclopropanates the aromatic ring. wikipedia.orgnih.gov In the second step, an electrocyclic reaction opens the newly formed cyclopropane ring, resulting in a seven-membered ring. wikipedia.orgnih.gov This reaction was historically significant for providing access to cycloheptatriene (B165957) derivatives. wikipedia.org The use of transition metal catalysts, such as rhodium and copper complexes, has improved the selectivity of this reaction. wikipedia.org

The homologation of ketones with diazoacetates is typically promoted by a Lewis acid. semanticscholar.org This reaction can be used to expand the ring of cyclic ketones, providing access to larger ring systems. For example, the reaction of cyclopentanone (B42830) with diazomethane (B1218177) can produce cyclohexanone. wikipedia.org

Advanced Spectroscopic and Computational Methodologies in Diazoacetate Research

The study of diazoacetates, including potassium diazoacetate, has been significantly advanced by the integration of sophisticated spectroscopic and computational techniques. These methodologies provide profound insights into reaction mechanisms, transient intermediates, and the energetic landscapes that govern chemical transformations. By combining experimental data with theoretical calculations, researchers can achieve a detailed understanding of the factors controlling reactivity and selectivity in diazoacetate chemistry.

Future Research Directions and Emerging Paradigms in Potassium Diazoacetate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for catalysts that can precisely control the outcome of diazoacetate reactions is a central theme in current research. The development of novel catalytic systems is paramount for enhancing chemo-, regio-, diastereo-, and enantioselectivity.

Dirhodium(II) complexes remain at the forefront of this research, with significant efforts dedicated to ligand design. Chiral dirhodium(II) carboxamidates, for instance, have demonstrated exceptional capability in controlling product selectivity through a "match/mismatch" paradigm with chiral diazoacetate substrates. acs.orgacs.org By selecting the appropriate catalyst configuration (e.g., R or S), it is possible to direct C-H insertion to specific positions with remarkable control, producing distinct lactone products from the same steroidal diazoacetate. acs.org The electrophilicity of these dirhodium catalysts, modulated by the electronic properties of their ligands (e.g., carboxylates vs. carboxamidates), plays a crucial role in determining both reactivity and selectivity. nih.govresearchgate.netnih.gov

Beyond rhodium, other transition metals are showing promise. Novel Rh(I) complexes with chelating N-heterocyclic iminocarbene ligands have been developed, exhibiting high cis-selectivity in the cyclopropanation of styrenes with ethyl diazoacetate. nih.govacs.org Gold catalysts are also emerging as powerful tools for selective C-H functionalization, with the ligands and counterions having a significant impact on catalytic activity. rsc.orgnih.gov These catalysts have shown high efficiency in reactions with electron-rich aromatic rings and can control selectivity between primary or tertiary C-H bonds. rsc.org

The table below summarizes the selectivity achieved with different catalytic systems in key transformations of diazoacetates.

| Catalyst System | Transformation | Substrate Example | Selectivity Outcome | Reference |

| Chiral Dirhodium(II) Carboxamidates (e.g., Rh₂(4S-MPPIM)₄) | Intramolecular C-H Insertion | (1S,2R)-cis-2-methylcyclohexyl diazoacetate | Complete diastereocontrol to all-cis-lactone | acs.org |

| Dirhodium(II) Carboxamidates (R- vs. S-configured) | Intramolecular C-H Insertion | Cholest-5-en-3β-yl diazoacetate | R-catalysts favor γ-lactone; S-catalysts favor β-lactone | acs.org |

| Rh(I) Iminocarbene Complex + AgOTf | Cyclopropanation | Styrene + Ethyl Diazoacetate | Up to >99% cis-selectivity | nih.govacs.org |

| [IPrAu]⁺ Core | Carbene Transfer | Styrene + Ethyl Diazoacetate | Cyclopropanation via inner-sphere mechanism | nih.gov |

Integration with Flow Chemistry for Sustainable and Scalable Synthesis

The hazardous and potentially explosive nature of diazo compounds has historically limited their application in large-scale industrial processes. Flow chemistry is emerging as a transformative solution to this problem, enabling safer, more sustainable, and scalable synthesis.

By generating and immediately consuming diazoacetates in situ within microreactors, flow chemistry minimizes the accumulation of hazardous intermediates, thus creating an inherently safer process. acs.org This technology offers numerous advantages over traditional batch chemistry, including superior control over reaction conditions, efficient heat transfer, and the ability to scale up production by extending operation time or using parallel reactors ("scaling out"). acs.org

Exploitation of Unique Diazoacetate Reactivity for Unprecedented Transformations

Future research is focused on moving beyond the canonical reactions of diazoacetates (cyclopropanation, X-H insertion) to uncover and exploit novel modes of reactivity for unprecedented transformations. This involves the strategic design of diazoacetate precursors that, under specific activation conditions, can access unique reactive intermediates.

For example, the photochemical activation of strategically designed diazoacetates has been shown to generate carbenes that exhibit unique reactivity. Triazolyl diazoacetates, when irradiated with blue light, are more reactive than their aryl counterparts and can even engage in reactions with dichloromethane (B109758), a typically inert solvent. nih.gov This heightened reactivity opens doors for novel C-H and X-H insertion reactions. nih.gov

Furthermore, photocatalysis can be used to steer diazoacetate reactivity away from carbene pathways towards radical-based transformations. In the presence of a photocatalyst, DABCO, and tBuOOH, the typical carbene reactivity of ethyl diazoacetate can be suppressed, enabling a 1,2-oxo-alkylation reaction with styrenes that proceeds via radical intermediates without the formation of cyclopropane (B1198618) byproducts. rsc.org This represents a significant expansion of the synthetic toolbox, allowing for difunctionalization reactions that were previously inaccessible with these reagents.

Strategic Design of Diazoacetate Derivatives with Tunable Reactivity Profiles

The reactivity of a diazoacetate is not static; it can be precisely controlled and tuned through the strategic design of its molecular structure. By modifying the substituents attached to the diazo-bearing carbon or the ester group, chemists can influence the compound's electronic properties and steric profile, thereby dictating its behavior in chemical reactions.

A clear example of this principle is the divergent reactivity of aryl versus alkyl redox-active diazoacetates under photochemical conditions. nih.govacs.org While aryl-substituted derivatives readily undergo C-H insertion reactions, their alkyl-substituted counterparts preferentially engage in 1,2-hydrogen or 1,2-carbon rearrangements. nih.govacs.org This tunable reactivity allows for selective access to vastly different molecular scaffolds from structurally related precursors.

Similarly, studies on different β-hydroxy-α-diazo carbonyl compounds have shown that the nature of the carbonyl group (ketone, ester, or amide) leads to distinct reaction outcomes when treated with Lewis acids. nih.gov These differences arise from the varying abilities of the substituents to stabilize key cationic intermediates, which in turn determines whether the reaction proceeds via C-H insertion, ring contraction, or capture of the vinyl cation. nih.gov This ability to tune reaction pathways by engineering the diazo substrate is a powerful strategy for achieving chemical diversity and complexity. nih.gov

Synergistic Approaches Combining Different Activation Modes (e.g., Photo- and Metal-Catalysis)

A particularly exciting frontier is the development of synergistic catalytic systems that combine two or more activation modes to achieve transformations that are not possible with a single catalyst. Combining transition metal catalysis with photoredox catalysis, for example, can unlock novel reaction pathways by engaging both carbenoid and radical intermediates.

Photoredox catalysis can be used for the late-stage C-H bond diazomethylation of aromatic compounds. nih.gov This process involves the generation of a diazomethyl radical, which reacts with an arene to form a redox-active aryldiazoacetate. nih.gov This newly installed diazo group can then be used in a variety of subsequent, well-established transformations using Lewis acids, light, or other transition-metal complexes, effectively merging radical-based C-H activation with classic diazo chemistry. nih.gov

Dual catalysis can also be achieved by combining a transition metal catalyst with an organocatalyst. For instance, the highly regio- and enantioselective insertion of vinyl diazoacetates into the O-H bonds of carboxylic acids has been accomplished through the cooperative action of an achiral rhodium complex and a chiral phosphoric acid. rsc.org In this system, the rhodium catalyst generates the carbene, while the chiral acid controls the stereochemistry of the proton transfer and subsequent bond formation. Such synergistic approaches are expanding the scope of diazoacetate chemistry, enabling more complex and controlled molecular constructions.

Expansion of Substrate Scope and Development of Advanced Asymmetric Variants

A constant driver of innovation in diazoacetate chemistry is the desire to broaden the range of substrates that can be used effectively and to develop highly enantioselective versions of key reactions. This allows for the synthesis of a wider variety of complex, chiral molecules.

Recent efforts have focused on expanding the scope of multicomponent reactions involving diazo reagents, providing rapid access to molecular complexity from simple starting materials. mdpi.comnih.gov These reactions have been shown to tolerate a broad spectrum of diazo compounds, including dialkyl diazomalonates and various diazo esters, as well as a wide array of aldehydes, amines, and other coupling partners. mdpi.com

Simultaneously, the development of advanced asymmetric catalytic methods continues to be a major focus. Chiral copper(II) Lewis acids have been used for the highly enantioselective Mukaiyama-Michael addition of silyloxydiazo-butenoates to acyl imidazoles, providing access to highly functionalized chiral diazoacetoacetates with excellent enantioselectivity (up to 99% ee). nih.gov Similarly, chiral oxazaborolidinium catalysts have enabled the enantioselective C-C insertion of diazoesters into aryl-CHO bonds, constructing all-carbon quaternary centers with high yields and ee. acs.org The development of diastereodivergent methods, which allow for the selective synthesis of any given diastereomer of a product by simply tuning the reaction conditions or catalyst, represents another key advance in achieving comprehensive stereochemical control. rsc.org

The table below highlights recent progress in asymmetric reactions involving diazoacetates.

| Reaction Type | Chiral Catalyst System | Substrate Example | Enantioselectivity (ee) | Reference |

| Mukaiyama-Michael Addition | Copper(II) / Chiral Box Ligand | 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate | Up to 99% | nih.gov |

| C-C Insertion into Aldehyde C-H Bond | Chiral (S)-Oxazaborolidinium Cation | Aryl Aldehyde + Diazoester | Up to 99% | acs.org |

| O-H Insertion | Rhodium Complex + Chiral Phosphoric Acid | Vinyl Diazoacetate + Carboxylic Acid | Up to 97% | rsc.org |

| O-H Insertion | Cu(OTf)₂ / Chiral Bisoxazoline Ligand | α-Aryl-α-diazoacetate + Alcohol | Up to 99% | nih.gov |

| Cyclopropanation | Chiral Ruthenium(II)-Pheox Complex | 2-Substituted Allylic Derivative + Ethyl Diazoacetate | Excellent | researchgate.net |

Q & A

How can researchers safely handle potassium diazoacetate (KDA) in laboratory settings?

Methodological Answer:

KDA, like other diazo compounds, requires careful handling due to thermal instability and potential explosive hazards. Key practices include:

- Thermal Stability Assessment : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (typically 75–160°C for diazo compounds) and thermogravimetric analysis (TGA) to monitor mass loss during heating .

- Impact Sensitivity Evaluation : Apply the Yoshida correlation to DSC data to predict explosivity and impact sensitivity. KDA is not explosive in neat form but may be impact-sensitive, especially donor/acceptor variants .

- Storage : Store in airtight, light-resistant containers (e.g., amber glass) at ≤4°C. Avoid bulk storage and mechanical agitation.

What are the primary synthetic applications of KDA in organic chemistry?

Methodological Answer:

KDA is widely used in:

- Cyclopropanation : Catalyzed by dirhodium(II) complexes (e.g., 0.005 mol% loading) to form bicyclic structures, as demonstrated in the stereoselective synthesis of azabicyclohexanes .